molecular formula C9H17NO2 B13129031 Ethyl 5,5-dimethylpyrrolidine-3-carboxylate

Ethyl 5,5-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13129031
M. Wt: 171.24 g/mol
InChI Key: SLCUOZKCFJIJIR-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an ethyl ester group at the 3-position and two methyl groups at the 5-position of the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5-dimethylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

    Substitution: The ester group can be subjected to nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 5,5-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methylpyrrolidine-3-carboxylate
  • Ethyl 5,5-diethylpyrrolidine-3-carboxylate
  • Ethyl 5,5-dimethylpyrrolidine-2-carboxylate

Uniqueness

Ethyl 5,5-dimethylpyrrolidine-3-carboxylate is unique due to the presence of two methyl groups at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 5,5-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-9(2,3)10-6-7/h7,10H,4-6H2,1-3H3

InChI Key

SLCUOZKCFJIJIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NC1)(C)C

Origin of Product

United States

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